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Compound of Interest

Compound Name: trans-Stilbene-d2

Cat. No.: B12393891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-Stilbene-d2, a deuterated

isotopologue of trans-stilbene. This document covers its fundamental properties, synthesis,

analytical characterization, and key applications, particularly its role as an internal standard in

quantitative analyses.

Core Properties and Specifications
trans-Stilbene-d2, with the IUPAC name [(E)-1,2-dideuterio-2-phenylethenyl]benzene, is a

valuable tool in various research fields due to the kinetic isotope effect and its utility in mass

spectrometry-based quantification.
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Property Value Reference

CAS Number 5284-44-6 [1]

Molecular Formula C₁₄H₁₀D₂ [2]

Molecular Weight 182.26 g/mol [2]

Appearance Off-white crystalline solid

Melting Point
122-124 °C (for unlabeled

trans-stilbene)
[3]

Boiling Point
305-307 °C (for unlabeled

trans-stilbene)
[3]

Solubility
Highly soluble in organic

solvents

Unlabeled CAS Number 103-30-0 [1]

Synthesis of trans-Stilbene-d2
The synthesis of trans-Stilbene-d2 can be achieved through various established methods for

stilbene synthesis, with modifications to incorporate deuterium atoms. A common and effective

method is the partial reduction of diphenylacetylene.

Experimental Protocol: Synthesis via Reduction of
Diphenylacetylene
This protocol is based on the general principle of alkyne reduction to trans-alkenes.

Materials:

Diphenylacetylene

Deuterium gas (D₂) or a deuterium source like deuterated formic acid

Palladium-based catalyst (e.g., Pd on BaSO₄, Lindlar's catalyst poisoned with quinoline)

Anhydrous solvent (e.g., ethanol, ethyl acetate)
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Inert atmosphere setup (e.g., Schlenk line)

Procedure:

In a round-bottom flask under an inert atmosphere, dissolve diphenylacetylene in the chosen

anhydrous solvent.

Add the palladium-based catalyst to the solution.

Introduce deuterium gas at a controlled pressure or add the deuterated reducing agent

dropwise.

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography

(GC) to ensure the selective formation of the alkene without over-reduction to 1,2-

diphenylethane.

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

Evaporate the solvent under reduced pressure.

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield

pure trans-Stilbene-d2.

Analytical Characterization
A comprehensive analytical approach is crucial to confirm the identity, purity, and isotopic

enrichment of the synthesized trans-Stilbene-d2.

Mass Spectrometry
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium.

Experimental Protocol: GC-MS Analysis

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Column: A non-polar capillary column (e.g., DB-5ms).
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Carrier Gas: Helium.

Injection Mode: Splitless.

Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final

temperature (e.g., 280 °C).

MS Ionization: Electron Ionization (EI) at 70 eV.

Expected Results: The mass spectrum of trans-Stilbene-d2 is expected to show a

molecular ion peak (M⁺) at m/z 182, which is two mass units higher than that of unlabeled

trans-stilbene (m/z 180).[3][4] The fragmentation pattern should be consistent with the

stilbene structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position of the deuterium labels and the

stereochemistry of the double bond.

Nucleus Expected Chemical Shifts (δ) in CDCl₃

¹H NMR

Signals corresponding to the phenyl protons.

The olefinic proton signals present in unlabeled

trans-stilbene (around 7.1 ppm) will be absent or

significantly reduced in intensity.[5]

¹³C NMR

Signals for the phenyl carbons. The olefinic

carbon signals will show a characteristic triplet

splitting pattern due to C-D coupling.[6]

Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the vibrational modes of the molecule.

Expected Data: The IR spectrum will show characteristic C-H stretching and bending

frequencies for the aromatic rings. The key difference compared to unlabeled trans-stilbene will

be the presence of C-D stretching and bending vibrations at lower frequencies. The out-of-
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plane bending vibration for the trans C-H bond (around 960 cm⁻¹) will be shifted to a lower

wavenumber for the C-D bond.[7][8]

Application: Internal Standard in Pharmacokinetic
Studies
A primary application of trans-Stilbene-d2 is as an internal standard for the quantification of

structurally related compounds, such as resveratrol and its derivatives, in biological matrices.[9]

[10] Its similar chemical and physical properties to the analyte of interest, but distinct mass,

make it an ideal internal standard for LC-MS based bioanalysis.

Experimental Workflow: Quantification of an Analyte in
Plasma
The following diagram illustrates a typical workflow for using trans-Stilbene-d2 as an internal

standard in a pharmacokinetic study.
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Caption: Workflow for Analyte Quantification using trans-Stilbene-d2 as an Internal Standard.
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Signaling Pathways and Logical Relationships
trans-Stilbene itself is a parent compound for many biologically active molecules like

resveratrol, which are known to interact with various signaling pathways. While trans-Stilbene-
d2 is primarily used as a tracer, its unlabeled counterpart's biological interactions provide

context for its application in studying related active compounds.

The photochemical isomerization of trans-stilbene to cis-stilbene is a well-studied process that

can be influenced by the surrounding environment. This process is relevant in studies where

samples are exposed to light.

Photochemical Isomerization

Potential Further Reactions

trans-Stilbene

Excited State (trans)

UV Light Absorption

cis-Stilbene

Phenanthrene

PhotocyclizationPerpendicular Intermediate

Twisting

Decay

Decay
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Caption: Simplified reaction pathway for the photoisomerization of trans-stilbene.[11][12]

This technical guide provides a foundational understanding of trans-Stilbene-d2 for its

effective application in research and development. For specific experimental conditions and
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safety precautions, it is essential to consult the primary literature and relevant safety data

sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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